4-Fluoro-5-methyl-2-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

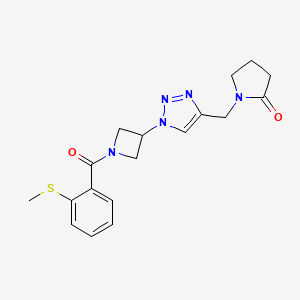

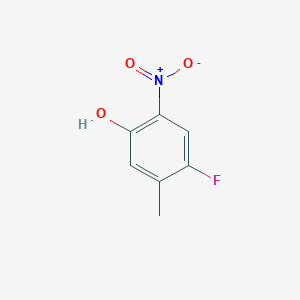

4-Fluoro-5-methyl-2-nitrophenol is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 . It is also known by the synonyms 2-Fluoro-5-hydroxy-4-nitrotoluene and 5-Fluoro-2-hydroxy-4-methylnitrobenzene . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for 4-Fluoro-5-methyl-2-nitrophenol is 1S/C7H6FNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 . This indicates the presence of a fluorine atom, a methyl group, and a nitro group on the phenol ring.Physical And Chemical Properties Analysis

4-Fluoro-5-methyl-2-nitrophenol has a boiling point of 89-91°C . It is a solid at ambient temperature .Applications De Recherche Scientifique

Electrophilic Aromatic Substitution Mechanisms

Bloomfield et al. (1983) explored the mechanism of nitration of various substituted anisoles and phenols, including 4-fluorophenol. Their findings contribute to a better understanding of electrophilic aromatic substitution reactions, important in the synthesis of various chemical compounds including 4-Fluoro-5-methyl-2-nitrophenol (C. Bloomfield, A. Manglik, R. B. Moodie, K. Schofield, G. Tobin, 1983).

Formation of Halo-Nitrocyclohexa-Dienones

Research by Clewley et al. (1989) investigates the nitration of p-halophenols, which leads to the formation of 4-halo-4-nitrocyclohexa-2,5-dienones. This study provides insights into chemical processes relevant to the synthesis and transformation of 4-Fluoro-5-methyl-2-nitrophenol (R. Clewley, G. G. Cross, A. Fischer, G. Henderson, 1989).

Electrochemical Detection and Photodegradation

Chakraborty et al. (2021) discuss the microwave-assisted synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-nitrophenol, a chemical structurally related to 4-Fluoro-5-methyl-2-nitrophenol. Their work highlights applications in environmental monitoring and remediation (U. Chakraborty, G. Bhanjana, Kannu, N. Kaur, Ramesh Sharma, G. Kaur, A. Kaushik, G. R. Chaudhary, 2021).

Effects on Methanogenic Systems

A study by Podeh et al. (1995) investigates the effects of nitrophenols, which include compounds similar to 4-Fluoro-5-methyl-2-nitrophenol, on methanogenic systems. This research is significant for understanding the environmental impact and biodegradability of these compounds (Mohammad R. Haghighi Podeh, S. Bhattacharya, M. Qu, 1995).

Photolysis in the Atmosphere

Sangwan and Zhu (2018) conducted a study on the photolysis of methyl-substituted 2-nitrophenols, which are closely related to 4-Fluoro-5-methyl-2-nitrophenol, and their potential role as sources of OH radicals in polluted atmospheres. This research provides insight into atmospheric chemistry and pollution (Manuvesh Sangwan, Lei Zhu, 2018).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The recommended precautionary statements are P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-fluoro-5-methyl-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXOAEPSUSYKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2795297.png)

![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)

![9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2795305.png)

![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxyacetamide](/img/structure/B2795307.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2795312.png)